molecular formula C11H16ClN B1275258 N-(4-chlorobenzyl)butan-2-amine CAS No. 46234-40-6

N-(4-chlorobenzyl)butan-2-amine

Cat. No. B1275258
CAS RN: 46234-40-6
M. Wt: 197.7 g/mol
InChI Key: DZPDICODYXMPSW-UHFFFAOYSA-N
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Description

“N-(4-chlorobenzyl)butan-2-amine” is a chemical compound with the molecular formula C11H16ClN . It has a molecular weight of 197.7 g/mol.


Synthesis Analysis

The synthesis of amines like “N-(4-chlorobenzyl)butan-2-amine” can be achieved through various methods. One common method is the reductive amination of aldehydes or ketones . Another method involves the reaction of alkyl halides with ammonia or an alkylamine . The synthesis of amines can also be achieved through biocatalytic processes .


Molecular Structure Analysis

The molecular structure of “N-(4-chlorobenzyl)butan-2-amine” can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC . The InChI code for this compound is 1S/C11H16ClN/c1-3-9(2)13-8-10-4-6-11(12)7-5-10/h4-7,9,13H,3,8H2,1-2H3 .


Chemical Reactions Analysis

Amines, including “N-(4-chlorobenzyl)butan-2-amine”, are known to undergo a variety of chemical reactions. They can act as weak organic bases, accepting a proton from water to form substituted ammonium ions . They can also undergo reductive amination, a process that involves the formation of an imine from an amine and an aldehyde or ketone, followed by the reduction of the imine to an amine .


Physical And Chemical Properties Analysis

Amines, including “N-(4-chlorobenzyl)butan-2-amine”, have a pyramidal shape with a bond angle of roughly 109.5 degrees . They can act as weak organic bases, accepting a proton from water to form substituted ammonium ions .

Scientific Research Applications

Synthesis of Amides via Oxidative Amidation

N-(4-chlorobenzyl)butan-2-amine: has been utilized in the synthesis of amides through oxidative amidation reactions. This process involves the conversion of aldehydes and amines to amides, catalyzed by a nickel (II) pincer complex . The compound demonstrates its utility in forming secondary benzamide products with moderate to good turnover numbers (TONs), indicating its efficiency in the synthesis of valuable organic compounds with amide functionalities.

C-N Cross-Coupling Reactions

The compound shows promise in C-N cross-coupling reactions, which are crucial for forming C-N bonds in organic synthesis . It has been particularly noted for its unique capability with primary and secondary amines and aldehyde partners, expanding the scope of substrate selectivity in amide formation.

Analytical Chemistry

In analytical chemistry, this compound can be used as a standard or reference material in chromatographic analysis, such as HPLC, GC-MS, and LC-MS, to ensure the accuracy and calibration of analytical instruments .

Mechanism of Action

Target of Action

It’s worth noting that many bioactive aromatic compounds containing the indole nucleus have been found to bind with high affinity to multiple receptors

Mode of Action

Reactions at the benzylic position, such as free radical bromination and nucleophilic substitution, are common in similar compounds . These reactions can lead to changes in the compound’s structure and its interaction with its targets.

Biochemical Pathways

Indole derivatives, which share structural similarities with this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that N-(4-chlorobenzyl)butan-2-amine could potentially affect a wide range of biochemical pathways.

Pharmacokinetics

The compound’s predicted density is 1026 g/cm3 , which may influence its absorption and distribution in the body. Its predicted pKa is 9.60 , which could affect its solubility and therefore its absorption and distribution.

Result of Action

Given the potential wide range of biological activities suggested by the activities of similar compounds , it’s likely that the results of its action are diverse and depend on the specific biological context.

Future Directions

The future directions for “N-(4-chlorobenzyl)butan-2-amine” and similar compounds could involve their use in the synthesis of pharmaceuticals and other chemically active compounds. Biocatalytic processes, for instance, offer a promising avenue for the synthesis of short-chain chiral amines, which are key compounds in the chemical industry and precursors of various pharmaceuticals .

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]butan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN/c1-3-9(2)13-8-10-4-6-11(12)7-5-10/h4-7,9,13H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZPDICODYXMPSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60405890
Record name N-(4-chlorobenzyl)butan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60405890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

46234-40-6
Record name N-(4-chlorobenzyl)butan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60405890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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